
17-Oxo-Betamethason
Übersicht
Beschreibung
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione, also known as 9F-OH-16M-AND, is a synthetic steroid hormone that has been studied for its potential use in scientific research. It is a non-aromatizable androgen that has been synthesized from the parent compound, 16-methyl-androsta-1,4-diene-3,17-dione (MAD). 9F-OH-16M-AND has been found to possess a wide range of biological activities, including the ability to induce apoptosis and inhibit the growth of cancer cells. In addition, 9F-OH-16M-AND has been studied for its potential applications in the treatment of endocrine disorders, including hypogonadism, prostate cancer, and androgen deficiency.
Wissenschaftliche Forschungsanwendungen
Dermatologische Anwendungen
17-Oxo-Betamethason: wird in der Dermatologie aufgrund seiner starken entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Es ist ein wichtiger Bestandteil topischer Formulierungen, die zur Behandlung verschiedener Hauterkrankungen wie Ekzeme, Psoriasis und Dermatitis eingesetzt werden . Die Fähigkeit der Verbindung, die Immunantwort zu modulieren, macht sie wirksam bei der Reduzierung der Symptome dieser Erkrankungen, einschließlich Juckreiz, Rötung und Schwellung.
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antimikrobielle Aktivität in Kombination mit anderen Wirkstoffen wie Gentamicin und Clotrimazol untersucht. Diese Kombination findet sich in medizinischen Formulierungen, die zur Behandlung allergischer Dermatosen eingesetzt werden, die durch bakterielle und Pilzinfektionen kompliziert sind . Das Vorhandensein von This compound erhöht die Wirksamkeit dieser Formulierungen, indem es Entzündungen reduziert, während die anderen Bestandteile die Krankheitserreger bekämpfen.
Behandlung von Alopezie
Im Bereich der Trichologie ist This compound Teil eines follikelgerichteten Abgabesystems zur Behandlung der Alopecia areata. Es wird zusammen mit Minoxidil in polymeren und Lipid-Nanopartikeln eingeschlossen, um die Abgabe dieser Medikamente in die Haarfollikel zu verbessern, was möglicherweise die Behandlungsergebnisse verbessert .
Pharmazeutische Synthese
Als synthetisches Zwischenprodukt dient This compound als Vorläufer bei der Synthese verschiedener Kortikosteroide. Diese Kortikosteroide werden aufgrund ihrer entzündungshemmenden und immunsuppressiven Eigenschaften häufig zur Behandlung von entzündlichen und Autoimmunerkrankungen eingesetzt.
Entzündungshemmende Forschung
Die Forschung deutet darauf hin, dass This compound selbst entzündungshemmende Eigenschaften besitzen könnte. Studien haben seine Wirkungen in Zellkulturmodellen untersucht, was auf ein therapeutisches Potenzial hindeutet. Es sind jedoch weitere Forschungsarbeiten erforderlich, um diese Ergebnisse zu bestätigen und die Wirkmechanismen zu verstehen.
Analytische und Qualitätskontrollanwendungen
In der pharmazeutischen Industrie wird This compound bei der Entwicklung und Validierung analytischer Methoden eingesetzt. Es ist entscheidend für Qualitätskontrollapplikationen während der kommerziellen Produktion von Betamethason und verwandten Verbindungen .
Wirkmechanismus
Target of Action
17-Oxo Betamethasone, also known as Betamethasone-17-ketone, is a potent glucocorticoid . The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
17-Oxo Betamethasone acts as an agonist of the glucocorticoid receptor . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .
Biochemical Pathways
The action of 17-Oxo Betamethasone leads to the suppression of arachidonic acid metabolites such as prostaglandins and leukotrienes . It also promotes the production of anti-inflammatory genes like interleukin-10 . These changes in gene expression lead to multiple downstream effects over hours to days .
Pharmacokinetics
The pharmacokinetics of 17-Oxo Betamethasone involves its metabolism in the liver . It is excreted in the urine, with less than 5% excreted as the unchanged drug . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours , and it has a protein binding of 64% .
Result of Action
The molecular and cellular effects of 17-Oxo Betamethasone’s action include the reduction of inflammation and immune responses .
Biochemische Analyse
Biochemical Properties
17-Oxo Betamethasone is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . It interacts with glucocorticoid receptors in cells, leading to changes in gene expression that result in multiple downstream effects over hours to days . It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Cellular Effects
17-Oxo Betamethasone has been shown to have significant effects on various types of cells. For instance, it has been found to reduce proliferation and increase apoptosis in non-small cell lung cancer (NSCLC) cell lines . It also affects β-cell gene expression and apoptosis rate, reducing the danger signals that will attract unwanted attention from the immune system .
Molecular Mechanism
The molecular mechanism of 17-Oxo Betamethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to a decrease in the formation of arachidonic acid derivatives due to the inhibition of phospholipase A2 . It also promotes anti-inflammatory genes like interleukin-10 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Oxo Betamethasone have been observed to change over time. For instance, a study on the photodegradation of betamethasone-17 valerate in cream and gel formulations showed greater decomposition of the drug in solvents with a lower dielectric constant .
Dosage Effects in Animal Models
In animal models, the effects of 17-Oxo Betamethasone vary with different dosages. For instance, in a study involving Beagle dogs, groups of 2 animals per sex and dose were given daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate/kg body weight in gelatin capsules, 6 days per week for 6 weeks .
Metabolic Pathways
It is known that betamethasone is a glucocorticoid and is involved in the regulation of a variety of physiological processes, including immune response and inflammation .
Transport and Distribution
It is known that glucocorticoids like betamethasone can be transported in the blood bound to corticosteroid-binding globulin .
Subcellular Localization
The subcellular localization of 17-Oxo Betamethasone is not well-studied. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression .
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-BUMFJRDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3109-01-1 | |
| Record name | Betamethasone-17-ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone-17-ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BETAMETHASONE-17-KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



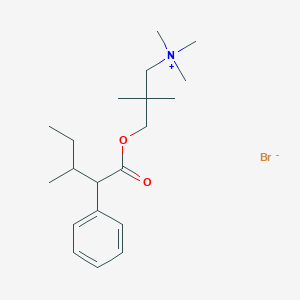
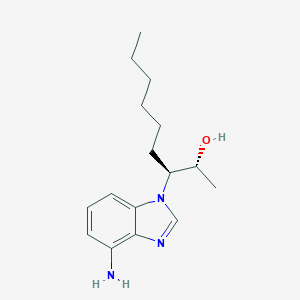




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

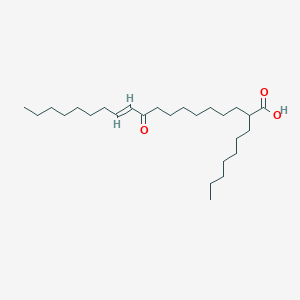
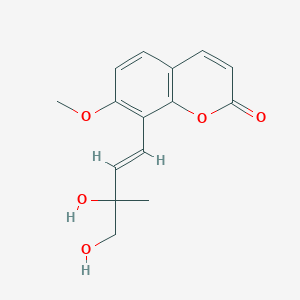
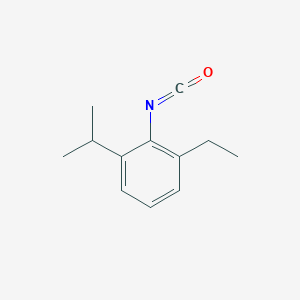

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
